Ketoconazole-d3 is an isotope labelled of Ketoconazole. Ketoconazole is a synthetic imidazole antifungal drug used to treat fungal infections.
Ketoconazole-D3
CAS No.:
Cat. No.: VC0196439
Molecular Formula: C26H28Cl2N4O4
Molecular Weight: 534.4 g/mol
Purity: 98% by HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

Molecular Formula | C26H28Cl2N4O4 |
---|---|
Molecular Weight | 534.4 g/mol |
IUPAC Name | 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3 |
Standard InChI Key | XMAYWYJOQHXEEK-SIULDFEJSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Chemical Properties and Structural Characteristics
Chemical Identity and Nomenclature
Ketoconazole-D3 is identified by several key properties:
Property | Value |
---|---|
CAS Number | 1217766-70-5 |
Molecular Formula | C₂₆H₂₅Cl₂D₃N₄O₄ |
Molecular Weight | 534.45 g/mol |
IUPAC Name | cis-1-acetyl-d3-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
The compound is also known by various synonyms, including rel-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]ethanone-d3 and (+/-)-Ketoconazole-d3 .
Physical and Chemical Properties
Ketoconazole-D3 exhibits specific physicochemical properties that influence its handling and applications:
The canonical SMILES notation for Ketoconazole-D3 is O=C(C([2H])([2H])[2H])N1CCN(C2=CC=C(OC[C@@H]3OC@(CN5C=CN=C5)OC3)C=C2)CC1, which represents its chemical structure in a linear format .
Analytical Applications
Role as an Internal Standard
Ketoconazole-D3 serves as a crucial internal standard in analytical chemistry, particularly for the quantification of ketoconazole in biological samples. The deuterium labeling makes it distinguishable from the analyte by mass spectrometry while exhibiting nearly identical chemical behavior during sample preparation and chromatographic separation .
This property is especially valuable in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research, where accurate quantification is essential. By adding Ketoconazole-D3 as an internal standard, researchers can compensate for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results .
Mass Spectrometry Applications
In mass spectrometry-based analytical methods, Ketoconazole-D3 provides significant advantages:
Application | Benefit |
---|---|
GC-MS Analysis | Enables accurate quantification of ketoconazole with minimal matrix effects |
LC-MS/MS Analysis | Provides reliable internal standardization for multiple reaction monitoring (MRM) |
Therapeutic Drug Monitoring | Ensures precise measurement of ketoconazole levels in patient samples |
Research has demonstrated the successful implementation of Ketoconazole-D3 in validated analytical methods for therapeutic drug monitoring. For instance, a study utilized d8-ketoconazole as an internal standard in a method for quantifying nine antimycotic drugs in human plasma or serum, achieving excellent results with percentage bias between -2.0% and 4.2% for control samples .
Pharmacological Significance
Relationship to Parent Compound
While Ketoconazole-D3 is primarily used as an analytical tool, understanding the pharmacology of its parent compound provides insight into its significance. Ketoconazole inhibits fungal cytochrome P450 enzymes, specifically CYP51, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity .
Additionally, ketoconazole affects human cytochrome P450 enzymes, notably CYP3A4 (IC50 = 0.54 μM), which contributes to both its therapeutic effects and potential drug interactions .
Implications in Vitamin D Metabolism Research
Research has indicated that ketoconazole can influence vitamin D metabolism by inhibiting cytochrome P450 enzymes involved in the metabolic pathway. A study found that the combination of ketoconazole with 1,25-dihydroxycholecalciferol (DHC, a vitamin D3 metabolite) significantly affected P-glycoprotein (P-gp) expression and function in human colon adenocarcinoma cells .
The findings revealed that DHC increased P-gp expression by two times, and the addition of ketoconazole further increased the expression to four times. This combination also significantly increased vitamin D receptor (VDR) expression, consistent with the enhanced increase in P-gp expression .
Research Applications in Oncology
Combined Effects with Vitamin D Compounds
Preclinical research has investigated the potential anticancer activity of ketoconazole in combination with vitamin D compounds. A study examined the growth inhibitory activity of ketoconazole combined with calcitriol (1,25-dihydroxyvitamin D3) and the vitamin D analogue EB 1089 in prostate cancer cells .
Implications for Cancer Therapy
The research suggests that combination therapy with ketoconazole and vitamin D compounds may enhance antitumor activities for prostate cancer while potentially alleviating side effects of vitamin D deficiency associated with ketoconazole therapy . These findings highlight the importance of understanding drug interactions and their potential therapeutic applications, where Ketoconazole-D3 could serve as a valuable research tool for further investigation.
Analytical Methodologies
Chromatographic and Mass Spectrometric Techniques
Several validated analytical methods have incorporated Ketoconazole-D3 or similar deuterated analogs as internal standards. A comprehensive LC-MS/MS method for therapeutic drug monitoring of antimycotic drugs utilized d8-ketoconazole as an internal standard, achieving excellent analytical accuracy .
The method parameters and performance characteristics are summarized in the following table:
Parameter | Value |
---|---|
MRM Transition for d8-Ketoconazole | 539.00 → 497.20 |
Collision Energy | 20 V |
Linear Range for Ketoconazole | 0.100 – 17.7 mg/L |
R² | 0.9993 |
Lower Limit of Quantification (LLOQ) | 0.100 mg/L |
Limit of Detection (LOD) | 0.0333 mg/L |
The method demonstrated excellent linearity (R² > 0.998) for all analytes, including ketoconazole, with acceptable precision and accuracy .
Future Research Directions
The continued development and application of Ketoconazole-D3 as an analytical standard presents several promising research directions:
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Improved quantification methods for therapeutic drug monitoring of antimycotic agents
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Investigation of ketoconazole's interactions with vitamin D metabolism and potential therapeutic applications
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Development of more sensitive and specific analytical methods for detecting trace amounts of ketoconazole in environmental and biological samples
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Further exploration of the combined effects of ketoconazole with other therapeutic agents
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